5-Chloro-3-(4-methylphenyl)-1,2-oxazole-4-carbaldehyde
Description
Chemical Structure and Properties 5-Chloro-3-(4-methylphenyl)-1,2-oxazole-4-carbaldehyde is a heterocyclic compound featuring an oxazole ring substituted with a chlorine atom at position 5, a 4-methylphenyl group at position 3, and a formyl group at position 4. Its molecular formula is C₁₁H₈ClNO₂, with a molecular weight of 221.64 g/mol . This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of active pharmaceutical ingredients (APIs) under ISO-certified manufacturing processes .
The 4-methylphenyl group contributes to its lipophilicity, while the electron-withdrawing chlorine and aldehyde groups influence its reactivity, making it a versatile building block in medicinal chemistry .
Properties
IUPAC Name |
5-chloro-3-(4-methylphenyl)-1,2-oxazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-7-2-4-8(5-3-7)10-9(6-14)11(12)15-13-10/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOUNUASLMLERU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(4-methylphenyl)-1,2-oxazole-4-carbaldehyde can be achieved through various methods. One common approach involves the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives. This reaction is regioselective and leads to the formation of 5-substituted isoxazoles .
Another method involves the Vilsmeier-Haack reaction, where the starting material, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, is prepared and then reacted with appropriate reagents to form the desired isoxazole derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and catalyst-free methods has been reported to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(4-methylphenyl)-1,2-oxazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted isoxazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Chloro-3-(4-methylphenyl)-1,2-oxazole-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(4-methylphenyl)-1,2-oxazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Findings from Comparative Analysis:
Steric and Electronic Influences :
- Ortho- vs. Para-Substitution : The 2-methylphenyl analog (ortho) is discontinued, likely due to steric hindrance affecting synthesis or crystal packing . In contrast, the 4-methylphenyl (para) and 3-methylphenyl (meta) isomers are commercially available, indicating favorable synthetic pathways .
Heteroaromatic Substitution :
- The furan-2-yl analog replaces the phenyl ring with a heterocycle, reducing molecular weight and altering solubility. This may be advantageous in designing water-soluble derivatives .
Similar weak interactions may govern the solid-state behavior of these oxazole analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
